

Compound Overview and Clinical Trial Summary

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Compound Focus: TAS0728

CAS No.: 2088323-16-2

Cat. No.: S544575

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TAS0728 is an oral, covalent-binding, and irreversible inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2). Preclinically, it demonstrated high selectivity for HER2 over wild-type EGFR, with potent antitumor activity in models of HER2-amplified or mutated cancers [1] [2].

However, a first-in-human Phase I study (NCT03410927) was terminated early. The study could not determine a maximum tolerated dose (MTD) because of dose-limiting toxicities (DLTs), primarily Grade 3 diarrhea, and one fatal cardiac arrest where a relationship to **TAS0728** could not be excluded [1] [3] [4]. The trial details are summarized below:

Trial Aspect	Details
ClinicalTrials.gov ID	NCT03410927 [5]
Phase	1/2 [5]
Status	Terminated [5]
Patient Population	Adults with advanced solid tumors harboring HER2 or HER3 aberrations [1]
Primary Goal	Determine safety, dose-limiting toxicity (DLT), and maximum tolerated dose (MTD) [1]
Tested Doses	50 mg, 100 mg, 200 mg, and 150 mg BID (twice daily) in 21-day cycles [1]

Trial Aspect	Details
Key DLTs	Grade 3 diarrhea (lasting >48 hours, not responsive to aggressive antidiarrheal treatment) [1] [3]
Serious Adverse Event	One fatal cardiac arrest at 150 mg BID; causality to TAS0728 could not be ruled out [1]
Efficacy (in evaluable patients)	Partial responses observed in 2 out of 14 patients [1]
Study Conclusion	Stopped due to unacceptable toxicity; MTD was not determined [1] [3]

Preclinical Experimental Protocols

The following protocols are derived from preclinical studies that established the foundation for the clinical trial.

In Vitro Kinase Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of **TAS0728** against HER2 and other kinases.

- **Objective:** To quantify the inhibitory activity of **TAS0728** against HER2 kinase and profile its selectivity across a panel of other kinases [2].
- **Key Materials:** **TAS0728**, HER2 kinase, ATP, a peptide substrate.
- **Procedure:**
 - **Kinase Profiling:** The inhibitory activity is measured using an in vitro peptide substrate phosphorylation assay. The 50% inhibitory concentration (IC₅₀) is determined from the dose-response curve of **TAS0728** [2].
 - **Selectivity Panel:** The compound's activity against a broad panel of kinases (e.g., 386 kinases) is tested at concentrations of 0.1, 1, and 10 µmol/L. Reactions are typically carried out in the presence of 10 µmol/L ATP [2].
- **Data Analysis:** IC₅₀ values are calculated from three independent experiments. The results are used to generate a kinase selectivity profile [2].

In Vitro Cell-Based Assay

This protocol assesses the effect of **TAS0728** on downstream signaling and cell viability in HER2-amplified cancer cell lines.

- **Objective:** To evaluate the inhibition of HER2/HER3 phosphorylation and the induction of apoptosis [2].
- **Key Materials:** HER2-amplified cell lines (e.g., SK-BR-3, BT-474), **TAS0728**, culture medium.
- **Procedure:**
 - **Cell Seeding:** Seed cells in multi-well plates (e.g., 6-well or 12-well plates) and culture overnight to allow attachment [2].
 - **Compound Treatment:** Add **TAS0728** to the culture medium at varying concentrations (e.g., 10-1000 nM) for a specified incubation period.
 - For **phosphorylation analysis**, a short-term treatment (e.g., 3 hours) is used before harvesting for Western blot analysis [2].
 - For **apoptosis and viability assays**, a longer incubation (e.g., 48 to 72 hours) is typical [2].
- **Data Analysis:** Analyze cell lysates via Western blot to detect levels of phosphorylated and total HER2, HER3, and key downstream effectors (like AKT and MAPK). For viability, measure apoptosis markers or use assays like MTT [2].

In Vivo Animal Model

This protocol evaluates the antitumor efficacy and preliminary toxicity of **TAS0728** in mouse models.

- **Objective:** To investigate the antitumor activity and pharmacokinetics/pharmacodynamics (PK/PD) of **TAS0728** in vivo [6] [2].
- **Key Materials:** Immunodeficient mice (e.g., 6-week-old male BALB/cAJcl-nu/nu mice) implanted with HER2-driven human tumor xenografts, **TAS0728** formulated for oral gavage.
- **Procedure:**
 - **Formulation:** Prepare **TAS0728** in a suitable vehicle for oral administration. One published formulation is **10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline**, sonicated to achieve a clear solution [6].
 - **Dosing:** Administer **TAS0728** via oral gavage at doses tested in preclinical studies (e.g., 7.5, 15, 30, 60 mg/kg) [2].
 - **Monitoring:** Monitor tumor volume regularly and harvest tumor tissues at specific time points post-dosing for PD analysis (e.g., Western blot to confirm inhibition of HER2 phosphorylation) [2].

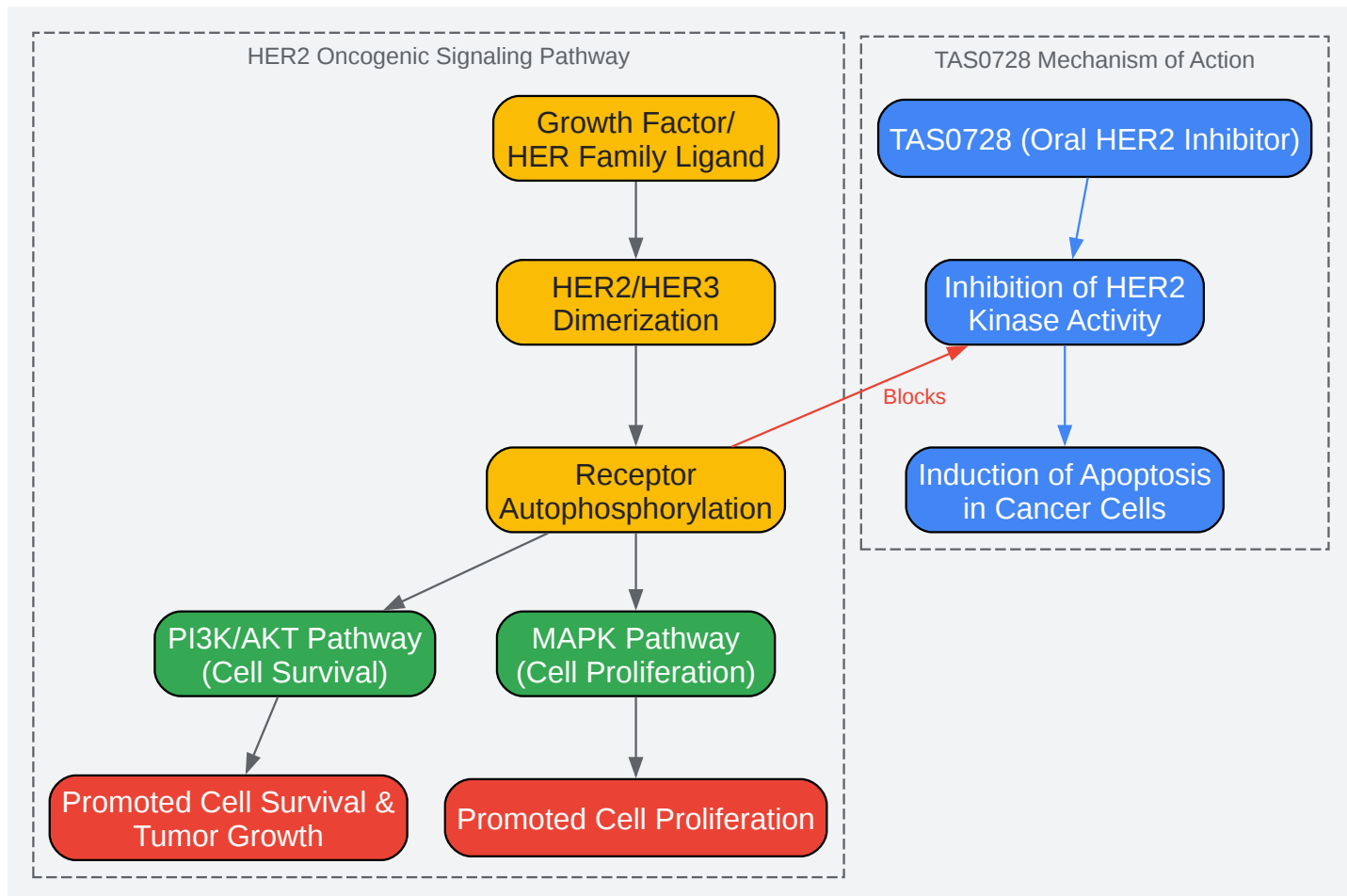
- **Data Analysis:** Plot tumor growth curves for treated versus control groups. Analyze harvested tissues for biomarker changes to establish a PK/PD relationship.

Troubleshooting Guide & FAQs

- **Q: What are the critical safety concerns for researchers handling TAS0728?**
 - **A:** Based on the clinical trial, the primary dose-limiting toxicity was **severe, refractory diarrhea**. Furthermore, a **fatal cardiac arrest** occurred in one patient, and a temporal association with **TAS0728** dosing could not be excluded [1] [3]. These serious risks were the reason for the trial's termination.
- **Q: Why was the clinical development of TAS0728 stopped?**
 - **A:** The sponsor terminated the study because the **overall risk-benefit ratio was no longer favorable**. The unacceptable toxicity profile, including the fatal event, occurred during the dose-escalation phase before a safe and tolerable dose could be established [1] [7].
- **Q: What was the planned dosing schedule in the clinical trial?**
 - **A:** **TAS0728** was administered orally **twice daily (BID)** in repeating **21-day cycles**. Treatment was intended to continue until disease progression, unacceptable toxicity, or patient withdrawal [1].
- **Q: How can I optimize the formulation for in vivo administration?**
 - **A:** For preclinical studies, a formulation of **10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline** has been used to prepare a clear solution at concentrations up to 4 mg/mL. Always sonicate the mixture and prepare it fresh for optimal results [6].

HER2 Signaling Pathway and Drug Mechanism

The diagram below illustrates the mechanism of action of **TAS0728** within the HER2 signaling pathway.



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Research Considerations

Given that **TAS0728**'s clinical development has been discontinued, its primary research utility lies in:

- **Mechanistic Studies:** It remains a valuable tool compound for investigating HER2-selective kinase inhibition in vitro and in preclinical models, helping to understand signaling dynamics and resistance mechanisms.
- **Safety Profiling:** Your research could focus on understanding the mechanisms behind its toxicity, such as the refractory diarrhea or cardiac effects, which could inform the development of safer HER2-targeted agents.

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